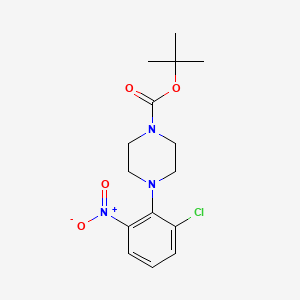

1-Boc-4-(2-chloro-6-nitrophenyl)piperazine

Übersicht

Beschreibung

1-Boc-4-(2-chloro-6-nitrophenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a chloro substituent, and a nitro group attached to a phenyl ring

Vorbereitungsmethoden

The synthesis of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-6-nitroaniline and piperazine.

Formation of Intermediate: The 2-chloro-6-nitroaniline is reacted with piperazine to form an intermediate compound.

Protection with Boc Group: The intermediate is then treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine to introduce the Boc protecting group, yielding this compound.

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1-Boc-4-(2-chloro-6-nitrophenyl)piperazine undergoes various chemical reactions, including:

Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under suitable conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common reagents and conditions used in these reactions include palladium catalysts for reduction and TFA for deprotection. Major products formed from these reactions include the corresponding amine derivatives and deprotected piperazine compounds .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structure-Activity Relationships

The synthesis of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine typically involves nucleophilic aromatic substitution reactions. For instance, a study demonstrated that this compound can be synthesized through the reaction of N-Boc-piperazine with 1-fluoro-2-nitrobenzene in the presence of potassium carbonate in dimethyl sulfoxide (DMSO) . This method not only yields the desired compound but also allows for the exploration of structure-activity relationships (SAR) that can optimize its biological efficacy.

Antimalarial Activity

Research indicates that this compound exhibits significant antiplasmodial activity against Plasmodium falciparum, with an IC50 value of 0.2690 µM, which is notably lower than many existing treatments . The selectivity index (SI) of this compound is impressive at 460, indicating low cytotoxicity to mammalian cells (IC50 = 124.0 µM) compared to its antiplasmodial activity. This high selectivity makes it a promising candidate for further development as an antimalarial drug.

Antibacterial Properties

In addition to its antimalarial properties, this compound has been evaluated for its antibacterial activity. A series of derivatives related to piperazine compounds have shown efficacy against various gram-positive bacteria and mycobacterial strains . The biological evaluations suggest that modifications in the piperazine structure can lead to enhanced antibacterial properties, making it a versatile scaffold in drug design.

Medicinal Chemistry Applications

The piperazine moiety, including derivatives like this compound, is frequently utilized in medicinal chemistry due to its ability to modulate various biological targets . For example, piperazine derivatives are known to interact with serotonin receptors and have been implicated in the development of antidepressants and antipsychotic medications . The structural versatility of piperazines allows them to serve as building blocks for a wide range of pharmacologically active compounds.

Case Study 1: Antimalarial Development

A recent study synthesized several piperazine derivatives, including this compound, and assessed their antiplasmodial activities. The findings highlighted that structural modifications significantly influenced both potency and selectivity against malaria parasites .

Case Study 2: Antibacterial Efficacy

Another research effort focused on synthesizing various piperazine derivatives to evaluate their antibacterial activities. The results indicated that certain modifications led to compounds with submicromolar activity against resistant strains of bacteria, demonstrating the potential of piperazine scaffolds in combating bacterial infections .

Summary Table of Biological Activities

| Compound | Activity Type | IC50 Value (µM) | Selectivity Index |

|---|---|---|---|

| This compound | Antimalarial | 0.2690 | 460 |

| Various Piperazine Derivatives | Antibacterial | Submicromolar | Varies |

Wirkmechanismus

The mechanism of action of 1-Boc-4-(2-chloro-6-nitrophenyl)piperazine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The presence of the nitro and chloro groups can influence its binding affinity and selectivity towards these targets. The Boc group serves as a protecting group, ensuring the compound’s stability during synthetic transformations .

Vergleich Mit ähnlichen Verbindungen

1-Boc-4-(2-chloro-6-nitrophenyl)piperazine can be compared with other piperazine derivatives such as:

1-Boc-4-(4-nitrophenyl)piperazine: Similar in structure but with the nitro group at a different position on the phenyl ring.

1-Boc-4-(2-chlorophenyl)piperazine: Lacks the nitro group, which may affect its reactivity and applications.

1-Boc-4-(2-nitrophenyl)piperazine:

These comparisons highlight the unique structural features of this compound and its potential advantages in specific applications.

Biologische Aktivität

1-Boc-4-(2-chloro-6-nitrophenyl)piperazine is a compound of interest due to its potential biological activities, particularly in the context of antiplasmodial effects against Plasmodium falciparum. This article reviews its synthesis, structure-activity relationships (SAR), and biological efficacy based on diverse research findings.

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves nucleophilic aromatic substitution, where N-Boc-piperazine reacts with 2-chloro-6-nitroaniline. This compound is part of a broader class of piperazine derivatives that have been explored for their pharmacological properties.

Key Findings on SAR

Research indicates that modifications to the piperazine ring and the attached aromatic moieties significantly influence the biological activity of these compounds. For instance, the introduction of various substituents on the phenyl ring can enhance or diminish antimalarial activity:

| Compound | IC50 (µM) | Selectivity Index (S.I.) |

|---|---|---|

| This compound | 0.2690 | 460 |

| Lead Structure | 0.4134 | 316.9 |

| Compound with 4-fluorophenoxy | 1.012–1.146 | 127.1–62.93 |

| N-Boc-amino analogue | 1.902 | 9.043 |

This table illustrates that the original compound exhibits superior activity compared to its analogues, with a notable selectivity index that suggests low cytotoxicity towards human cells (L-6 cells IC50 = 124.0 µM) .

Antiplasmodial Activity

The primary biological activity of interest for this compound is its antiplasmodial effect against P. falciparum, which is responsible for malaria. The compound demonstrates significant potency, with an IC50 value of 0.2690 µM, indicating strong inhibition of parasite growth in vitro.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interference with mitochondrial functions in the parasite. The detection of metabolic products such as dihydroorotate and N-carbamoyl-L-aspartate suggests that the compound disrupts the mitochondrial electron transport chain, targeting dihydroorotate-dehydrogenase and cytochrome bc1 complex .

Cytotoxicity

While demonstrating potent antiplasmodial activity, it is crucial to assess the cytotoxic effects on human cells. The low cytotoxicity observed (L-6 cells IC50 = 124.0 µM) indicates a favorable therapeutic window, making it a promising candidate for further development .

In Vitro Studies

In a series of in vitro studies, various derivatives were tested against synchronized P. falciparum parasites at different stages of their lifecycle. The results showed that compounds similar to this compound maintained efficacy across multiple stages without inducing resistance over prolonged exposure .

Comparative Analysis

A comparative analysis with other piperazine derivatives revealed that structural modifications significantly affect both potency and selectivity against P. falciparum. For instance, replacing certain functional groups led to decreased activity, highlighting the importance of specific moieties in enhancing biological effects .

Eigenschaften

IUPAC Name |

tert-butyl 4-(2-chloro-6-nitrophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClN3O4/c1-15(2,3)23-14(20)18-9-7-17(8-10-18)13-11(16)5-4-6-12(13)19(21)22/h4-6H,7-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYKHNGTLPVYDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=C2Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.